molecular formula C9H7F B1339813 5-Fluoro-1H-indene CAS No. 52031-15-9

5-Fluoro-1H-indene

Cat. No. B1339813
CAS RN: 52031-15-9
M. Wt: 134.15 g/mol
InChI Key: DUAUUKDYIHSGFG-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indene is a chemical compound with the molecular formula C9H7F . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .


Synthesis Analysis

The synthesis of 5-Fluoro-1H-indene derivatives has been reported in several studies . For instance, one study described the design and synthesis of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency . Another study reported the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-indene can be analyzed based on its molecular formula C9H7F . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-1H-indene are not detailed in the search results, it’s worth noting that fluorine-substituted compounds often exhibit unique reactivity due to the electronegativity and size of the fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-1H-indene include a boiling point of 185.9ºC at 760 mmHg and a density of 1.156g/cm3 .

Scientific Research Applications

Summary of the Application

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these derivatives would depend on the specific biological activity being targeted. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .

Results or Outcomes

These derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

2. Indenothiophene-Based Acceptor Materials for Organic Solar Cells

Summary of the Application

Indenothiophene-based high-performance small molecular electron acceptors are used for organic solar cells .

Methods of Application or Experimental Procedures

Five acceptor molecules with strong donor moiety indenothiophene linked to five different end-capped group acceptor moieties were designed . The structure–property relationship was studied and effects of structural modification on the optoelectronic properties of these acceptors were determined systematically .

Results or Outcomes

Among all designed molecules, one molecule (M5) proved to be a suitable candidate for organic solar cell applications due to better photovoltaic properties including narrow HOMO-LUMO energy gap (2.11 eV), smallest electron mobility (λe = 0.0038 eV), highest λmax values (702.82 nm in gas and 663.09 nm in chloroform solvent) and highest open-circuit voltage (Voc = 1.49 V) .

3. Biosensing and Bioimaging Applications of Indane-1,3-Dione

Summary of the Application

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, indane-1,3-dione can be chemically modified to create various derivatives .

Results or Outcomes

Indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .

4. Designing Indenothiophene-Based Acceptor Materials for Fullerene-Free Organic Solar Cells

Summary of the Application

An attempt is done to explore indenothiophene-based high-performance small molecular electron acceptors for organic solar cells .

Methods of Application or Experimental Procedures

Five acceptor molecules with strong donor moiety indenothiophene linked to five different end-capped group acceptor moieties were designed . The structure–property relationship was studied and effects of structural modification on the optoelectronic properties of these acceptors were determined systematically .

Results or Outcomes

Among all designed molecules, one molecule proved to be a suitable candidate for organic solar cell applications due to better photovoltaic properties including narrow HOMO-LUMO energy gap (2.11 eV), smallest electron mobility (λe = 0.0038 eV), highest λmax values (702.82 nm in gas and 663.09 nm in chloroform solvent) and highest open-circuit voltage (Voc = 1.49 V) .

5. Chemical Modification of Indane-1,3-Dione

Summary of the Application

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can be chemically modified to create various derivatives .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures would depend on the specific activity being targeted. For example, indane-1,3-dione can be chemically modified to create various derivatives .

Results or Outcomes

Indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .

6. Synthesis of Biologically Active Molecules

Summary of the Application

Indane-1,3-dione is extensively studied as a synthetic intermediate for the design of many different biologically active molecules .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, indane-1,3-dione can be chemically modified to create various derivatives .

Results or Outcomes

One of its closest analogues, namely indanone, is commonly associated with the design of biologically active compounds . The most relevant examples in this field are undoubtedly Donepezil, which is still under use for the treatment of Alzheimer’s disease , or Indinavir, which is used for the treatment of AIDs disease .

Safety And Hazards

The safety data sheet for 5-Fluoro-2-methyl-1H-indene-3-acetic acid, a related compound, indicates that it is fatal if swallowed, causes serious eye irritation, and is harmful in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAUUKDYIHSGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505347
Record name 5-Fluoro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-indene

CAS RN

52031-15-9
Record name 5-Fluoro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Nallapati, MF Tseng, PL Chen, SC Chuang - Organic Letters, 2022 - ACS Publications
… Furthermore, 2-benzylidene-5-fluoro-1H-indene-1,3(2H)-dione reacted with 2a to produce the desired compound 3q/3q′ in 58% yield. Last, 2-benzylidene-5-methyl-1H-indene-1,3(2H)…
Number of citations: 3 pubs.acs.org
J Zheng, Y Wu, D Cao, S Song, Y Yang… - Journal of Fluorine …, 2023 - Elsevier
The direct difluoromethylation of 2-arylidenindan-1,3‑dione with CF 2 HSO 2 Na via the photoredox catalyzed radical 1,4-addition process is described in this study. A series of …
Number of citations: 1 www.sciencedirect.com
Y Zhang, JL Chen, ZB Chen, YM Zhu… - The Journal of Organic …, 2015 - ACS Publications
An efficient synthesis of 2-substituted indene-1,3(2H)-diones from stable and readily available 1-(2-halophenyl)-1,3-diones by employing phenyl formate as a CO source has been …
Number of citations: 19 pubs.acs.org
SJ Yu, JL Ye, YC Hong, PQ Huang - The Journal of Organic …, 2021 - ACS Publications
… Similarly, the reaction of 5-fluoro-1H-indene derivative gave enone 4f in 56% yield. The structure of the latter was determined by single-crystal X-ray diffraction analysis. …
Number of citations: 3 pubs.acs.org
G Qiu, Q Ding, K Gao, Y Peng, J Wu - ACS Combinatorial Science, 2011 - ACS Publications
The tandem nucleophilic addition and 5-exo-cyclization of (2-(alkynyl)benzylidene)malonates with imidazole derivatives in the presence of t-BuOK is reported. This reaction proceeds …
Number of citations: 13 pubs.acs.org
Z Wanga, J Zhongb, C Zhenga, R Fan
Number of citations: 0

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